![molecular formula C8H11NO3S B569817 (S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate CAS No. 111946-69-1](/img/structure/B569817.png)
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate
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Description
“(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” is also known as “4-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)-, methyl ester” or "Methyl 2-(1-hydroxyethyl)thiazole-4-carboxylate" . It is a chemical compound with the molecular formula C7H9NO3S .
Molecular Structure Analysis
The molecular structure of “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” consists of 7 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom . The molecular weight of the compound is 187.22 .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” such as its melting point, boiling point, and density are not provided in the search results . For detailed information on its physical and chemical properties, it is recommended to refer to specific scientific literature or contact chemical suppliers.Safety And Hazards
The safety, risk, and hazard information for “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” is not provided in the search results . For detailed safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the chemical supplier or to specific scientific literature.
Future Directions
The future directions of “(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate” are not provided in the search results. As this compound is used for research purposes , its future directions would likely depend on the outcomes of these research studies. For detailed information on its future directions, it is recommended to refer to specific scientific literature.
properties
IUPAC Name |
ethyl 2-[(1S)-1-hydroxyethyl]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-3-12-8(11)6-4-13-7(9-6)5(2)10/h4-5,10H,3H2,1-2H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYQJINQIYLLW-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CSC(=N1)[C@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-ethyl 2-(1-hydroxyethyl)thiazole-4-carboxylate |
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